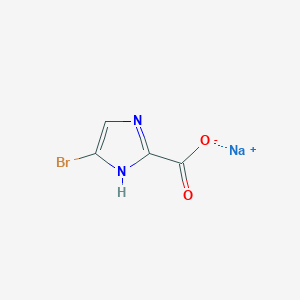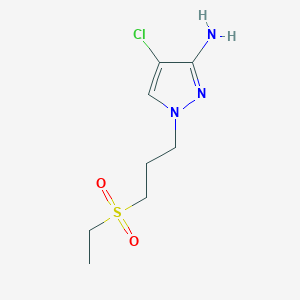![molecular formula C11H12N2OS B15328727 1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one CAS No. 141075-24-3](/img/structure/B15328727.png)
1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Propanone Attachment: Finally, the thioether intermediate is reacted with a propanone derivative under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include:
- Oxidation: Hydrogen peroxide in acetic acid.
- Reduction: Sodium borohydride in methanol.
- Substitution: Nitration using nitric acid and sulfuric acid.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activity of benzimidazole derivatives in inhibiting cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer research, it may interfere with cell division by targeting microtubules or other cellular structures.
Vergleich Mit ähnlichen Verbindungen
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one can be compared with other benzimidazole derivatives, such as:
5-Methoxy-1H-benzo[d]imidazole-2-thiol: Similar structure but with a methoxy group instead of a methyl group.
6-Chloro-1H-benzo[d]imidazole-2-thiol: Contains a chlorine atom, which can alter its chemical and biological properties.
5,6-Dichloro-1H-benzo[d]imidazole-2-thiol:
The uniqueness of 1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one lies in its specific substitution pattern and the presence of the propanone moiety, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
141075-24-3 |
|---|---|
Molekularformel |
C11H12N2OS |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-9-10(5-7)13-11(12-9)15-6-8(2)14/h3-5H,6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
PHSGMIZQCOUZRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


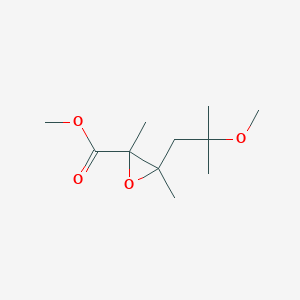
![Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-](/img/structure/B15328654.png)


![7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B15328669.png)
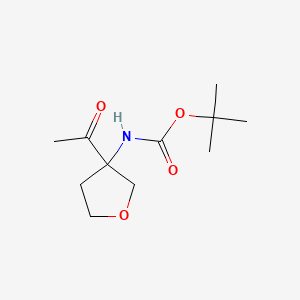
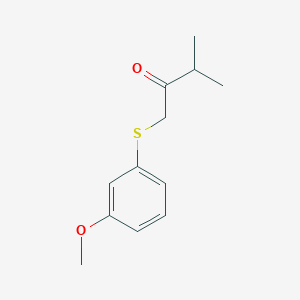
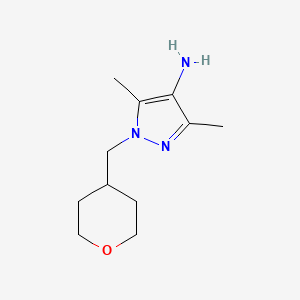

![3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328688.png)
![Methyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15328689.png)
